molecular formula C11H24O3Si B14664405 Triethoxy(pent-2-en-1-yl)silane CAS No. 40962-01-4

Triethoxy(pent-2-en-1-yl)silane

Cat. No.: B14664405
CAS No.: 40962-01-4
M. Wt: 232.39 g/mol
InChI Key: NKOASXOHUZFMGE-UHFFFAOYSA-N
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Description

Triethoxy(pent-2-en-1-yl)silane is an organosilicon compound with the molecular formula C11H24O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with silica surfaces, making it valuable in materials science and surface chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(pent-2-en-1-yl)silane can be synthesized through the hydrosilylation of pent-2-en-1-yl with triethoxysilane. This reaction typically requires a catalyst, such as a platinum or rhodium complex, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalyst systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Triethoxy(pent-2-en-1-yl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products are valuable in materials science and surface modification applications .

Scientific Research Applications

Triethoxy(pent-2-en-1-yl)silane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of triethoxy(pent-2-en-1-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation reactions that link the silane to the surface. The molecular targets include hydroxyl groups on silica surfaces, and the pathways involve the formation of siloxane bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxy(pent-2-en-1-yl)silane is unique due to its pent-2-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring surface modification and functionalization .

Properties

CAS No.

40962-01-4

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

triethoxy(pent-2-enyl)silane

InChI

InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h9-10H,5-8,11H2,1-4H3

InChI Key

NKOASXOHUZFMGE-UHFFFAOYSA-N

Canonical SMILES

CCC=CC[Si](OCC)(OCC)OCC

Origin of Product

United States

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